REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].CC1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N:10]1O>C(O)C>[N+:15]([C:13]1[CH:12]=[CH:11][N:10]=[C:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH:14]=1)([O-:17])=[O:16]
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Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
2-methyl-4-nitro-pyridin-1-ol
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Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
CC1N(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
110 (± 10) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heating
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Type
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TEMPERATURE
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Details
|
to cool to 80° C
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
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Type
|
EXTRACTION
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Details
|
The aqueous liquor was extracted with ethyl acetate (4×100 mL
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Type
|
WASH
|
Details
|
combined extracts washed with brine (2×100 mL
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a crude oil
|
Type
|
CUSTOM
|
Details
|
A brown oil was isolated
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)COC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |